molecular formula C11H9NO2 B2765781 3-(Pyridin-2-yloxy)phenol CAS No. 66982-42-1

3-(Pyridin-2-yloxy)phenol

Cat. No.: B2765781
CAS No.: 66982-42-1
M. Wt: 187.198
InChI Key: FSPDNMWLDGIQLE-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)phenol: is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It consists of a phenol group substituted with a pyridin-2-yloxy group at the 3-position. This compound is of interest due to its unique structure, which combines the properties of both phenol and pyridine, making it useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Pyridin-2-yloxy)phenol can be achieved through several methods. One common approach involves the reaction of 3-hydroxyphenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

3-(Pyridin-2-yloxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-(Pyridin-2-yloxy)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 4-(Pyridin-2-yloxy)phenol
  • 2-(Pyridin-2-yloxy)phenol
  • 3-(Pyridin-3-yloxy)phenol

Comparison:

3-(Pyridin-2-yloxy)phenol is unique due to the specific positioning of the pyridin-2-yloxy group at the 3-position of the phenol ring. This positioning influences its chemical reactivity and biological activity compared to its isomers. For example, 4-(Pyridin-2-yloxy)phenol may exhibit different reactivity in electrophilic aromatic substitution reactions due to the different electronic environment around the phenolic hydroxyl group .

Properties

IUPAC Name

3-pyridin-2-yloxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c13-9-4-3-5-10(8-9)14-11-6-1-2-7-12-11/h1-8,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPDNMWLDGIQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, a pressure vessel was charged with a magnetic stir bar, resorcinol (110 mmol), 2-bromopyridine (100 mmol), 1-methylimidazole (5 mmol), and potassium carbonate (200 mmol). Pyridine (80 mL) was added and bubbled with nitrogen for 20 minutes before copper(I) iodide (10 mmol) was added and bubbled 10 minutes further. The vessel was sealed and heated to 140° C. while stirring. After 2 days, the solution was allowed to cool. The solids were filtered off and rinsed with a 50:50 mixture of toluene and methanol. The filtrate was reduced by rotary evaporation and 150 ml of water containing 10 mL glacial acetic acid was added and shaken vigorously. The water was decanted off and 50 mL of DCM was added, forming an off white precipitate which was collected by vacuum filtration and dried with ether, resulting in the pure product 3-(pyridin-2-yloxy)phenol with a 55% yield. 1H NMR (CDCl3): 5.98 (s, 1H), 6.59 (s, 1H), 6.62-6.69 (m, 2H), 6.94 (d, 1H), f 7.02 (dd, 1H), 7.23 (vt, 1H), 7.70 (dd, 1H), 8.23 (b, 1H)
Quantity
110 mmol
Type
reactant
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Three
Quantity
200 mmol
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
10 mmol
Type
catalyst
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six

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